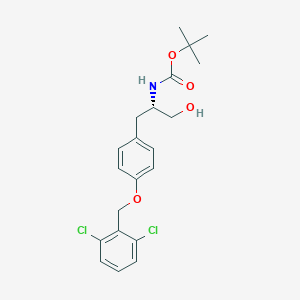

Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

説明

BenchChem offers high-quality Boc-L-Tyrosinol(2,6-di-Cl-Bzl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Tyrosinol(2,6-di-Cl-Bzl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-[(2S)-1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2NO4/c1-21(2,3)28-20(26)24-15(12-25)11-14-7-9-16(10-8-14)27-13-17-18(22)5-4-6-19(17)23/h4-10,15,25H,11-13H2,1-3H3,(H,24,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVVUJZJBKATBB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450282 | |

| Record name | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169393-62-8 | |

| Record name | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Tyrosinol(2,6-di-Cl-Bzl): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Boc-L-Tyrosinol(2,6-di-Cl-Bzl), systematically known as (S)-tert-butyl (1-(4-((2,6-dichlorobenzyl)oxy)phenyl)-3-hydroxypropan-2-yl)carbamate, is a highly functionalized amino alcohol derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Its structure combines the chiral backbone of L-tyrosinol with two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the amine and a 2,6-dichlorobenzyl (Bzl) ether protecting the phenolic hydroxyl group. This strategic protection renders it an invaluable tool for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules.[1][2]

The presence of the Boc group allows for facile deprotection under acidic conditions, a cornerstone of many synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[3] Concurrently, the 2,6-dichlorobenzyl group offers robust protection for the tyrosine side chain, exhibiting greater stability to the acidic conditions typically used for Boc removal, thus enabling orthogonal synthetic strategies.[4] This dual-protection scheme provides chemists with precise control over the sequence of reactions, which is paramount in the construction of intricate molecular architectures for drug discovery and development.[5][6] This guide provides a comprehensive overview of the chemical properties, a representative synthesis, and the key applications of this versatile compound.

Core Chemical and Physical Properties

The physicochemical properties of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) are fundamental to its handling, storage, and reactivity in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 169393-62-8 | Santa Cruz Biotechnology |

| Molecular Formula | C21H25Cl2NO4 | Santa Cruz Biotechnology |

| Molecular Weight | 426.33 g/mol | Santa Cruz Biotechnology |

| Appearance | White to off-white powder/solid | Inferred from similar compounds |

| Melting Point | 110.0 - 111.5 °C | Chem-Impex |

| Optical Rotation | [α]²⁰/D = -17 ± 2º (c=1 in MeOH) | Chem-Impex |

| Storage Conditions | 0 - 8 °C | Chem-Impex |

Note: Some physical properties are based on supplier data and may vary slightly between batches.

Representative Synthesis Pathway

While specific literature detailing the synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is not abundant, a logical and commonly employed synthetic route involves the reduction of the corresponding protected amino acid, Boc-L-Tyr(2,6-di-Cl-Bzl)-OH. This transformation from a carboxylic acid to a primary alcohol is a standard procedure in organic chemistry.

Caption: Representative synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Detailed Experimental Protocol (Representative)

Step 3: Reduction of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Boc-L-Tyr(2,6-di-Cl-Bzl)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of borane-tetrahydrofuran complex (BH3/THF, typically 1M solution, 2-3 equivalents) dropwise. The addition should be slow to control any exothermic reaction and gas evolution.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This step is crucial to safely decompose the excess borane.

-

Workup: Remove the solvents under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Causality: The choice of a mild reducing agent like borane is critical to selectively reduce the carboxylic acid without affecting the Boc or dichlorobenzyl protecting groups.[7] The anhydrous and inert conditions are necessary to prevent the reaction of the borane with water.

Applications in Drug Discovery and Development

The unique structural features of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) make it a valuable precursor in several areas of pharmaceutical research.

Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is an ideal building block for creating these mimics, as the primary alcohol can be further functionalized or incorporated into non-peptidic backbones. For instance, it can be used in the synthesis of opioid peptidomimetics where modifications to the tyrosine residue are known to influence receptor affinity and selectivity.[8]

Incorporation into Complex Natural Product Synthesis

Many biologically active natural products contain modified amino acid residues. The protected tyrosinol core of this molecule can be elaborated into more complex structures that form key fragments of these natural products. Its defined stereochemistry is crucial for retaining the biological activity of the final target molecule.

Orthogonal Protection Strategies in Peptide Synthesis

The differential stability of the Boc and 2,6-dichlorobenzyl protecting groups is a key advantage. The Boc group can be removed with moderate acids like trifluoroacetic acid (TFA), leaving the 2,6-dichlorobenzyl group intact.[9][10][11] This allows for selective modification at the N-terminus. The more robust 2,6-dichlorobenzyl group requires stronger acids, such as hydrogen fluoride (HF), for cleavage, which is typically performed at the final stage of a synthesis.[4] This orthogonality is fundamental in complex, multi-step syntheses.[12]

Caption: Workflow illustrating the use in orthogonal synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0 - 8 °C.

-

In case of contact: If skin or eye contact occurs, flush with copious amounts of water and seek medical attention if irritation persists.

Conclusion

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a strategically designed and versatile building block for advanced organic synthesis. Its pre-installed, orthogonally stable protecting groups provide chemists with the flexibility and control required for the synthesis of complex, high-value molecules. From peptidomimetics to natural product synthesis, this compound offers significant potential for accelerating research and development in the pharmaceutical and life sciences industries.

References

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

-

Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

-

Aldrich, J. V., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(11), 1108–1113. Retrieved from [Link]

-

Grieco, P. A., & Hon, Y. S. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 48(8), 1330–1336. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. BOC deprotection [ms.bzchemicals.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. peptide.com [peptide.com]

A Senior Application Scientist's Guide to Boc-L-Tyrosinol(2,6-di-Cl-Bzl): From Synthetic Intermediate to a Scaffold for Bioactivity

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is not an active pharmaceutical ingredient with a defined mechanism of action, but rather a sophisticated and highly valuable building block in medicinal chemistry. Its structure is a deliberate convergence of three key chemical motifs: a temporary N-terminal protecting group (Boc), a versatile amino alcohol scaffold (L-Tyrosinol), and a functionality-enhancing side-chain modification (2,6-dichlorobenzyl ether). This guide deconstructs the molecule's components to clarify its primary role as a synthetic intermediate. It provides in-depth protocols for its application in peptide synthesis and outlines a strategic framework for how the unique 2,6-dichlorobenzyl moiety can be leveraged to impart novel biological activities to parent molecules. We will explore the strategic rationale behind its design and provide robust experimental workflows for researchers aiming to utilize this and similar scaffolds in drug discovery programs.

Part 1: Deconstruction of a Privileged Scaffold

The compound , Boc-L-Tyrosinol(2,6-di-Cl-Bzl), is best understood by analyzing its constituent parts. Each component serves a distinct purpose in the context of organic synthesis and drug design.

-

The Boc Group (tert-butyloxycarbonyl): This is one of the most common amine protecting groups in organic chemistry.[1] Its role is to temporarily render the primary amine of the tyrosinol scaffold unreactive, preventing unwanted side reactions during subsequent synthetic steps, particularly during peptide coupling.[] The Boc group is prized for its stability in basic and nucleophilic conditions and its clean, quantitative removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][3]

-

The L-Tyrosinol Core: As the reduced alcohol form of the amino acid L-tyrosine, this core provides a chiral backbone that can be incorporated into peptidomimetics or used as a scaffold for small molecule synthesis. Its hydroxyl group offers an alternative site for further chemical modification compared to the carboxylic acid of its parent amino acid.

-

The 2,6-Dichlorobenzyl (2,6-di-Cl-Bzl) Ether: This is the most functionally significant component from a medicinal chemistry perspective. The phenolic hydroxyl of tyrosine is a common site for Phase II metabolism (glucuronidation or sulfation). Capping this hydroxyl with a robust benzyl ether prevents this metabolic pathway. The specific choice of a 2,6-dichloro substitution is critical:

-

Steric Hindrance: The two chlorine atoms ortho to the benzyl ether linkage provide significant steric bulk, which can protect the ether from enzymatic cleavage by metabolic enzymes like Cytochrome P450s.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms alters the electronic properties of the aromatic ring.

-

Conformational Restriction: The bulky group can lock the side chain into a specific conformation, which can be crucial for optimizing binding affinity with a biological target. This forced orientation may enhance interactions with a specific hydrophobic pocket in a receptor or enzyme active site.

-

Physicochemical Properties

The properties of this reagent are critical for its successful application in synthesis.

| Property | Value | Source(s) |

| Synonyms | Boc-L-Tirosinol (2,6-di-Cl-Bzl), Boc-L-Tyr(Cl2-Bzl)-ol | [4] |

| CAS Number | 169393-62-8 | [4] |

| Molecular Formula | C₂₁H₂₅Cl₂NO₄ | [4] |

| Molecular Weight | 426.33 g/mol | [4] |

| Appearance | White to off-white powder/solid | [5] |

| Purity | ≥ 98% (HPLC) | [4] |

| Storage Conditions | 0 - 8 °C | [4] |

Part 2: Core Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is as a building block in Boc-chemistry SPPS.[6] This strategy relies on the differential acid lability of the temporary N-α-Boc group and the more permanent side-chain protecting groups (like our 2,6-di-Cl-Bzl ether).[7]

General Workflow for SPPS Incorporation

The diagram below illustrates the logical flow of incorporating a protected amino acid derivative like Boc-L-Tyrosinol(2,6-di-Cl-Bzl) into a growing peptide chain on a solid support resin.

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Detailed Experimental Protocol: Manual Boc-SPPS Coupling

This protocol describes the manual addition of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) to a peptide chain attached to a Merrifield resin.

Prerequisites:

-

Merrifield resin pre-loaded with the C-terminal amino acid of the target peptide.

-

All solvents (DMF, DCM) must be peptide synthesis grade.

-

All reactions should be performed in a dedicated peptide synthesis vessel with agitation.

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes. Drain the solvent.

-

Boc Deprotection:

-

Add a solution of 40% Trifluoroacetic Acid (TFA) in DCM to the resin.

-

Agitate for 1 minute. Drain.

-

Add a fresh solution of 40% TFA in DCM.

-

Agitate for 20 minutes. Drain.

-

-

Washing: Wash the resin sequentially with DCM (3x), Isopropanol (1x), and DMF (3x) to remove residual TFA and salts.

-

Neutralization:

-

Add a solution of 10% Diisopropylethylamine (DIEA) in DMF to the resin.

-

Agitate for 5 minutes. Drain. Repeat once.

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive (blue) result is required to proceed.

-

-

Washing: Wash the resin with DMF (3x) to remove excess DIEA.

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve Boc-L-Tyrosinol(2,6-di-Cl-Bzl) (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

-

Add HBTU (2.9 eq.) and DIEA (6 eq.). Allow the activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the peptide-resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin sequentially with DMF (3x) and DCM (3x).

-

Perform a Kaiser test to confirm the absence of free amines (negative result: yellow/colorless). If the test is positive, repeat the coupling step.

-

-

Cycle Completion: The resin is now ready for the next deprotection and coupling cycle.

Part 3: The 2,6-Dichlorobenzyl Moiety as a Driver of Biological Activity

While the Boc-Tyrosinol is the synthetic vehicle, the 2,6-di-Cl-Bzl group is the payload with pharmacodynamic and pharmacokinetic potential. Its inclusion is a deliberate design choice to confer specific properties onto the final molecule.

Hypothesized Mechanism of Action Enhancement

The true "mechanism of action" would belong to the final peptide or molecule containing this building block. The 2,6-di-Cl-Bzl moiety would act as a modulator of that activity.

-

Case Study: GPCR Ligand Design: If our tyrosinol derivative is incorporated into a peptide targeting a G-protein coupled receptor (GPCR), the dichlorobenzyl group could interact with a hydrophobic sub-pocket (e.g., the TM5/6 interface). This interaction could stabilize the active conformation of the receptor, leading to enhanced potency or a shift from antagonistic to agonistic activity.

-

Case Study: Enzyme Inhibitor Design: In designing a protease inhibitor, the bulky, rigid dichlorobenzyl group could function as a "wall," sterically blocking the substrate from accessing the catalytic site or preventing the enzyme from undergoing a necessary conformational change.

The diagram below illustrates a hypothetical scenario where the dichlorobenzyl group enhances binding affinity by occupying a hydrophobic pocket adjacent to the primary binding site.

Caption: Hypothetical binding of a peptide containing the modified tyrosinol.

Protocol: Screening for Biological Activity (Cell-Based Reporter Assay)

This protocol outlines a general method to screen a newly synthesized peptide containing the Boc-L-Tyrosinol(2,6-di-Cl-Bzl) residue for activity at a target GPCR (e.g., one that signals through cAMP).

Objective: To determine if the synthesized peptide can agonize or antagonize the target receptor.

Materials:

-

HEK293 cells stably expressing the target GPCR.

-

cAMP-sensitive reporter system (e.g., GloSensor™ or CRE-Luciferase).

-

Known agonist for the target receptor.

-

Synthesized peptide, dissolved in DMSO and serially diluted.

-

Assay buffer (HBSS with 20 mM HEPES).

Step-by-Step Methodology:

-

Cell Plating: Seed the stable HEK293 cells in a white, clear-bottom 96-well plate at a density of 20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation (Agonist Mode):

-

Prepare a 10-point, 3-fold serial dilution of the synthesized peptide in assay buffer.

-

Prepare a similar dilution series for the known agonist (positive control).

-

Include a vehicle control (assay buffer with DMSO).

-

-

Agonist Assay Execution:

-

Remove media from the cells and replace with 80 µL of assay buffer.

-

Add 20 µL of the prepared compound dilutions to the appropriate wells.

-

Incubate for 30 minutes at room temperature.

-

-

Signal Detection: Add the cAMP detection reagent (e.g., Luciferase substrate) according to the manufacturer's instructions. Read luminescence on a plate reader.

-

Data Analysis (Agonist Mode):

-

Normalize the data to the vehicle control (0% activation) and the maximum response of the known agonist (100% activation).

-

Plot the normalized response versus the log of the peptide concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

-

-

Antagonist Mode (if no agonist activity is found):

-

Pre-incubate the cells with the serial dilutions of the synthesized peptide for 15-30 minutes.

-

Add the known agonist at its EC₈₀ concentration to all wells (except the vehicle control).

-

Incubate and read the signal as before.

-

Analyze the data to determine the IC₅₀ of the synthesized peptide against the known agonist.

-

Conclusion

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) represents a quintessential tool in modern medicinal chemistry. It is not a drug in itself, but a highly engineered component designed for strategic incorporation into potential therapeutics. Its value lies in the combination of a stable, protected amino alcohol for reliable synthesis and a pharmacologically relevant dichlorobenzyl moiety. This side-chain modification serves to block metabolism, enforce a specific conformation, and potentially create novel, high-affinity interactions with a biological target. Understanding the distinct roles of each part of this molecule is crucial for researchers aiming to rationally design and synthesize the next generation of peptide and peptidomimetic drugs.

References

- Chem-Impex International. "Boc-O-2,6-dichlorobenzyl-DL-tyrosine." Accessed January 12, 2026. (Note: While this reference is for the DL-tyrosine variant, it describes the same functional groups and general utility.)

- Chem-Impex International. "Boc-O-2,6-dichlorobenzyl-L-tyrosine." Accessed January 12, 2026.

- Chem-Impex International. "Boc-L-tyrosinol." Accessed January 12, 2026.

- Chem-Impex International. "Boc-O-2,6-dichlorobenzyl-D-tyrosine." Accessed January 12, 2026.

- Millennium Medical. "The Critical Role of BOC Protecting Groups in Drug Synthesis." Accessed January 12, 2026.

- BenchChem. "The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide." Accessed January 12, 2026.

- Chem-Impex International. "Boc-O-2,6-diclorobencil-L-tirosinol." Accessed January 12, 2026.

- Chem-Impex International. "Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine." Accessed January 12, 2026.

- BOC Sciences. "BOC-Protected Amino Acids." Accessed January 12, 2026.

- BroadPharm. "Boc." Accessed January 12, 2026.

- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. "Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group." Methods in Molecular Biology, 2013.

- BenchChem. "Pharmacokinetics and Metabolism of 2,4-Dichlorobenzyl Alcohol: A Technical Overview." Accessed January 12, 2026.

- Organic Chemistry Portal. "Boc-Protected Amino Groups." Accessed January 12, 2026.

- MDPI. "Tailored Functionalization of Natural Phenols to Improve Biological Activity." Accessed January 12, 2026.

- PubChem. "2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684." Accessed January 12, 2026.

- ResearchGate. "K values of 2,6-dichlorobenzyl alcohol ± σ (N = 3) as function of..." Accessed January 12, 2026.

- United States Biological. "236575 Boc-O-2,6-dichlorobenzyl-L-tyrosinol - CAS." Accessed January 12, 2026.

- Wikipedia. "Lamotrigine." Accessed January 12, 2026.

- National Institutes of Health (NIH). "Preoperative amylmetacresol and dichlorobenzyl alcohol with lignocaine lozenge reduces postoperative sore throat..." Indian Journal of Anaesthesia, 2022. (Note: Further evidence of the biological activity of dichlorobenzyl alcohol).

Sources

- 1. Boc | BroadPharm [broadpharm.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Boc-L-Tyrosinol(2,6-di-Cl-Bzl): A Specialized Building Block for Advanced Peptidomimetics

Abstract

This technical guide provides an in-depth exploration of N-α-(tert-Butoxycarbonyl)-O-(2,6-dichlorobenzyl)-L-tyrosinol, a highly specialized amino alcohol derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the strategic value, synthesis, and application of this building block. We will dissect the rationale behind its unique protecting group strategy and detail its primary application in the synthesis of peptide alcohols and advanced peptidomimetics, particularly those designed for enhanced metabolic stability and targeted inhibitory activity. This guide includes field-proven insights, detailed experimental protocols, and visual workflows to empower scientists in leveraging this reagent for the development of next-generation therapeutics.

Introduction: Beyond the Standard Amino Acid

In the landscape of peptide-based drug discovery, moving beyond the canonical amino acid framework is essential for overcoming challenges such as poor metabolic stability and bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to address these limitations. A key approach in this field is the modification of the peptide backbone, including the C-terminus.

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) emerges as a pivotal building block in this context. It is a derivative of L-tyrosine where the C-terminal carboxylic acid has been reduced to a primary alcohol. This seemingly subtle change unlocks a distinct synthetic pathway towards C-terminal peptide alcohols. These structures are not merely analogues; they can serve as precursors to highly potent peptide aldehydes, a class of compounds known for their activity as protease inhibitors, or they can be incorporated to enhance the pharmacokinetic profile of a lead compound.[1][2][3]

This guide focuses on the unique utility of the tyrosinol moiety in combination with a robust Boc/Bzl protecting group strategy, tailored for complex multi-step syntheses.

The Strategic Advantage: A Tale of Two Protecting Groups

The efficacy of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in complex synthetic workflows is rooted in the deliberate choice of its two protecting groups: the N-α-Boc group and the O-2,6-dichlorobenzyl group. This combination is central to the widely used Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) strategy.[4]

The N-α-Boc Group: The Temporary Shield

The tert-Butoxycarbonyl (Boc) group serves as the temporary protecting group for the α-amino function. Its key feature is its lability to moderate acid conditions.

-

Deprotection Mechanism: The Boc group is efficiently removed using a solution of trifluoroacetic acid (TFA), typically 25-50% in a solvent like dichloromethane (DCM).[5] This process generates a volatile tert-butyl cation and carbon dioxide, leaving a protonated amine ready for the next coupling step.

-

Orthogonality: The success of the Boc/Bzl strategy hinges on the differential acid lability of the protecting groups. The conditions required to remove the Boc group are mild enough to leave the more robust 2,6-dichlorobenzyl ether intact, allowing for the iterative elongation of the peptide chain.[6]

The O-2,6-Dichlorobenzyl (2,6-di-Cl-Bzl) Group: The Permanent, High-Stability Shield

Protecting the nucleophilic phenolic hydroxyl group of tyrosine is critical to prevent side reactions during peptide synthesis.[7] While a standard benzyl (Bzl) group is common, the 2,6-dichlorobenzyl ether offers superior performance, particularly in the synthesis of longer or more complex molecules.

Causality Behind the Choice:

-

Enhanced Acid Stability: The primary reason for selecting the 2,6-di-Cl-Bzl group is its heightened resistance to acid cleavage compared to an unsubstituted benzyl group. The electron-withdrawing nature of the two chlorine atoms on the benzyl ring destabilizes the carbocation intermediate that would be formed upon acid-mediated cleavage. Consequently, the 2,6-di-Cl-Bzl group is stable to the repeated TFA treatments used to remove the N-α-Boc group during SPPS.[6]

-

Prevention of Side Reactions: Under strong acidic conditions, a standard benzyl group can sometimes undergo an O- to C-migration, resulting in the formation of 3-benzyltyrosine as an impurity. The steric hindrance provided by the two ortho-chlorine atoms on the 2,6-di-Cl-Bzl group significantly suppresses this unwanted side reaction.

-

Cleavage Conditions: Despite its stability, the 2,6-di-Cl-Bzl group can be reliably removed during the final cleavage step from the resin using very strong acids, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[6][8]

Table 1: Comparative Properties of Tyrosine Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Stability to 50% TFA | Final Cleavage Conditions | Key Advantage |

| Benzyl | Bzl | Partially labile | HF, TFMSA, H₂/Pd | Common, economical |

| 2,6-Dichlorobenzyl | 2,6-di-Cl-Bzl | Stable | HF, TFMSA | High acid stability; reduced O- to C-migration |

| tert-Butyl | tBu | Stable (used in Fmoc) | TFA (strong acid) | Cleaved with resin in Fmoc strategy |

Synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

While commercially available, understanding the synthesis of this building block is valuable for quality assessment and custom modifications. The synthesis is a multi-step process that logically combines standard protecting group manipulations and functional group transformations.

Caption: Synthetic pathway for Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Detailed Synthetic Protocol (Exemplary)

This protocol is based on established methods for each transformation.[9][10][11] Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Synthesis of N-α-Boc-L-Tyrosine

-

Dissolve L-Tyrosine (1.0 equiv) in an aqueous solution of sodium hydroxide or potassium hydroxide to achieve a pH ≥ 12.[6]

-

To this solution, add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 equiv) in a suitable organic solvent (e.g., dioxane or THF).

-

Maintain the reaction at room temperature with vigorous stirring, monitoring the pH and adding base as needed to keep it alkaline.

-

Upon reaction completion (monitored by TLC), perform an aqueous workup. Wash the aqueous phase with a nonpolar solvent (e.g., hexane) to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl or KHSO₄) to a pH of ~3-4 to precipitate the product.

-

Filter the white solid, wash with cold water, and dry under vacuum to yield Boc-L-Tyrosine.

Step 2: Synthesis of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH

-

Suspend Boc-L-Tyrosine (1.0 equiv) in a suitable solvent such as DMF.

-

Add a base (e.g., sodium bicarbonate, NaHCO₃, ~1.1 equiv).

-

Add 2,6-dichlorobenzyl bromide (1.0-1.2 equiv) to the suspension.

-

Heat the reaction mixture (e.g., to 90°C) and stir overnight.

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and perform a standard aqueous workup (wash with water and brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be purified by crystallization or chromatography.

Step 3: Reduction to Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

-

Dissolve Boc-L-Tyr(2,6-di-Cl-Bzl)-OH (1.0 equiv) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add ethyl chloroformate (1.1 equiv) and a tertiary amine base (e.g., N-methylmorpholine, 1.1 equiv) to form the mixed anhydride in situ.

-

In a separate flask, prepare a solution of sodium borohydride (NaBH₄, ~2.0 equiv) in a THF/water mixture.

-

Slowly add the NaBH₄ solution to the mixed anhydride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform a careful aqueous workup, quenching any excess borohydride with dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield the final product, Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Application in Peptidomimetic Synthesis

The primary use of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is as the starting point for the solid-phase synthesis of C-terminal peptide alcohols. This involves attaching the amino alcohol to a resin and then proceeding with standard Boc-SPPS for chain elongation.

Caption: Workflow for synthesizing a peptide alcohol using Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Protocol: Manual Synthesis of a C-Terminal Peptide Alcohol

This protocol outlines the key steps for synthesizing a target peptide with a C-terminal tyrosinol residue.

1. Resin Loading (Attachment of the First Residue)

-

Select a suitable resin for attaching an alcohol, such as 2-Chlorotrityl chloride (2-Cl-Trt) resin, which allows for mild cleavage conditions if only the peptide needs to be removed while keeping side-chain protections.

-

Swell the resin (1.0 equiv) in anhydrous DCM for 30 minutes in a peptide synthesis vessel.

-

In a separate flask, dissolve Boc-L-Tyrosinol(2,6-di-Cl-Bzl) (2.0-3.0 equiv) in anhydrous DCM.

-

Add a non-nucleophilic base like Diisopropylethylamine (DIEA, 4.0-5.0 equiv) to the amino alcohol solution.

-

Add the amino alcohol solution to the swollen resin and agitate at room temperature for 2-4 hours.

-

To cap any unreacted sites on the resin, add methanol (~0.8 mL per gram of resin) and agitate for 30 minutes.

-

Wash the resin sequentially with DCM, DMF, and Methanol, then dry under vacuum. Determine the substitution level via gravimetric analysis.

2. Peptide Chain Elongation (Boc-SPPS Cycle) For each subsequent amino acid:

-

Deprotection: Swell the resin in DCM. Add 25-50% TFA in DCM and agitate for 30 minutes. Filter and wash the resin thoroughly with DCM.[5]

-

Neutralization: Add a solution of 10% DIEA in DCM and agitate for 10-15 minutes to neutralize the TFA salt of the N-terminal amine. Filter and wash with DCM.

-

Coupling: In a separate vessel, pre-activate the next Boc-protected amino acid (3.0 equiv) using a coupling agent like HBTU (2.9 equiv) and a base like DIEA (6.0 equiv) in DMF for 5-10 minutes. Add this activated solution to the resin and agitate for 1-2 hours. Monitor coupling completion with a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts. Repeat the cycle for the next amino acid.

3. Final Cleavage and Deprotection

-

After the final elongation cycle, wash the peptide-resin thoroughly and dry it under vacuum.

-

Carefully perform the final cleavage in a specialized HF apparatus. Suspend the resin in a scavenger cocktail (e.g., anisole) and cool to -5°C.

-

Distill anhydrous Hydrogen Fluoride (HF) into the reaction vessel and stir at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resulting peptide/resin mixture with cold diethyl ether to remove scavengers and non-polar side products.

-

Extract the crude peptide with an aqueous solvent (e.g., 10% acetic acid).

-

Lyophilize the aqueous extract to obtain the crude peptide alcohol, which can then be purified by reverse-phase HPLC.

Conclusion and Future Outlook

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is more than a mere catalogue chemical; it is a strategic tool for medicinal chemists aiming to design robust, next-generation peptide-based therapeutics. Its true value lies in the combination of a stable, high-performance side-chain protecting group with a C-terminal alcohol functionality. This enables the synthesis of peptidomimetics with enhanced pharmacokinetic properties and provides a direct route to peptide aldehydes for enzyme inhibitor development. As the demand for more drug-like peptides continues to grow, the rational design and application of specialized building blocks like this will remain a cornerstone of successful drug discovery programs.

References

-

Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry, 26(2), 379-383. Available from: [Link]

-

Gisbert, T., et al. (2019). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. PubMed Central. Available from: [Link]

-

Houpis, I. N., et al. (2015). Synthesis of amino heterocycle aspartyl protease inhibitors. PubMed. Available from: [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Available from: [Link]

- Google Patents. (2015). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

National Center for Biotechnology Information. (n.d.). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Available from: [Link]

-

ResearchGate. (2008). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. Available from: [Link]

-

RSC Publishing. (n.d.). Amino alcohols as C-terminal protecting groups in peptide synthesis. Available from: [Link]

-

Sunresin New Materials Co. Ltd. (n.d.). Boc / Bzl Solid Phase Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Available from: [Link]

-

eqipped. (n.d.). Boc-Tyr(2,6-Di-Cl-Bzl)-Oh 5 G. Available from: [Link]

-

Yang, K., et al. (2021). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. PubMed Central. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of amino heterocycle aspartyl protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro evaluation of West Nile virus protease inhibitors based on the 2-{6-[2-(5-phenyl-4H-{1,2,4]triazol-3-ylsulfanyl)acetylamino]benzothiazol-2-ylsulfanyl}acetamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 7. Design, synthesis and crystallographic analysis of nitrile-based broad-spectrum peptidomimetic inhibitors for coronavirus 3C-like proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Method for preparing Boc-L-tyrosine by using (Boc)2O - Eureka | Patsnap [eureka.patsnap.com]

Introduction: The Strategic Importance of Early Physicochemical Profiling

An In-depth Technical Guide to the Physicochemical Characterization of Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

N-tert-Butoxycarbonyl-L-tyrosinol(2,6-dichlorobenzyl) ether, hereafter referred to as "the compound," is a structurally complex chiral intermediate. Its architecture, featuring a bulky, acid-labile N-Boc protecting group, a primary alcohol, and a sterically hindered 2,6-dichlorobenzyl ether on the phenolic hydroxyl of the tyrosinol backbone, suggests its utility in multi-step syntheses of advanced pharmaceutical intermediates. The 2,6-dichloro substitution pattern is a common tactic to block metabolism at the benzyl position, hinting at its potential use in creating more stable drug candidates.

However, the very features that make it synthetically attractive also present significant challenges for formulation and process development. Poor solubility can hinder reaction kinetics, complicate purification, and become a critical liability for the bioavailability of any subsequent active pharmaceutical ingredient (API). Similarly, chemical instability can lead to impurity generation, loss of potency, and safety concerns.

This guide provides the theoretical basis and practical, step-by-step protocols for rigorously evaluating the solubility and stability of this compound, enabling researchers to make data-driven decisions from the earliest stages of development.

Part 1: A Priori Structural Assessment and Predicted Profile

A molecule's structure is the primary determinant of its properties. Before embarking on experimental work, a careful analysis of the compound's functional groups allows us to form a working hypothesis.

-

Hydrophobicity: The molecule possesses significant hydrophobic character, dominated by the tert-butyl group, the aromatic rings, and the two chlorine atoms. The calculated logarithm of the octanol-water partition coefficient (cLogP) is expected to be high, suggesting intrinsically low aqueous solubility.

-

Hydrogen Bonding: The primary alcohol and the carbamate N-H group are hydrogen bond donors, while the carbamate and ether oxygens are acceptors. These provide some capacity for interaction with polar solvents, but this is likely overshadowed by the extensive nonpolar surface area.

-

Chemical Lability: The N-Boc group is the most prominent reactive site. It is classically known to be labile under acidic conditions, readily cleaving to release the free amine. The ether linkage is generally stable, but the benzylic position can be susceptible to oxidation under aggressive conditions. The dichlorobenzyl group itself is electronically withdrawing and sterically hindering, which may afford some protection to the ether bond.

This initial assessment leads to the prediction that the compound will be a crystalline solid with low aqueous solubility and a primary degradation pathway involving acid-catalyzed deprotection of the N-Boc group.

Part 2: Solubility Determination: From Kinetic Screening to Thermodynamic Truth

Solubility dictates the achievable concentration of a compound in a given solvent system and is a critical parameter for both synthetic reactions and biological assays. We must distinguish between two key types of solubility:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., DMSO), precipitates out in an aqueous medium. It reflects the supersaturated state and is relevant for high-throughput screening (HTS) where compounds are dosed from DMSO stocks.

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the gold standard for assessing the intrinsic solubility and is essential for formulation development.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method, as recommended by regulatory bodies, remains the definitive technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in various pharmaceutically relevant aqueous and organic solvents.

Materials:

-

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) (solid)

-

Solvents: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 N HCl, 0.1 N NaOH, Ethanol, DMSO, Acetonitrile

-

HPLC-grade vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC-UV system

Methodology:

-

Preparation: Add an excess of the solid compound to a series of vials (e.g., 2-5 mg per 1 mL of solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Equilibration: Add the selected solvent to each vial. Cap tightly.

-

Incubation: Place the vials on an orbital shaker set to a constant, moderate speed at a controlled temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours. This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

-

Sampling & Dilution: Carefully pipette a known volume of the clear supernatant from the top layer, avoiding any disturbance of the solid pellet. Immediately dilute the aliquot with a suitable mobile phase or solvent in which the compound is freely soluble (e.g., acetonitrile) to prevent precipitation.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Presentation: Solubility Profile

The results should be compiled into a clear, concise table.

| Solvent System | Temperature (°C) | pH (Aqueous Only) | Solubility (µg/mL) | Classification |

| Deionized Water | 25 | ~7.0 | TBD | TBD |

| PBS | 25 | 7.4 | TBD | TBD |

| 0.1 N HCl | 25 | 1.0 | TBD | TBD |

| Ethanol | 25 | N/A | TBD | TBD |

| DMSO | 25 | N/A | TBD | TBD |

TBD: To Be Determined

Visualization: Solubility Determination Workflow

Caption: Shake-flask method workflow for solubility.

Part 3: Stability Profiling via Forced Degradation

Forced degradation, or stress testing, is a cornerstone of drug development mandated by the ICH Q1A(R2) guideline. It involves subjecting the compound to harsh conditions to deliberately induce degradation. Its purposes are threefold:

-

Identify Degradation Pathways: To understand how the molecule breaks down.

-

Develop Stability-Indicating Methods: To create an analytical method (typically HPLC) that can separate the parent compound from all its degradation products.

-

Inform Storage and Formulation: To determine which conditions (light, pH, temperature) must be avoided.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) under hydrolytic, oxidative, and photolytic stress.

Materials:

-

Compound solution (e.g., 1 mg/mL in Acetonitrile or a suitable solvent)

-

Stress Reagents: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂)

-

Photostability chamber (ICH Q1B compliant)

-

Temperature-controlled ovens/water baths

-

HPLC-MS system (for peak identification)

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 part stock solution with 1 part 0.1 N HCl. Incubate at 60 °C.

-

Base Hydrolysis: Mix 1 part stock solution with 1 part 0.1 N NaOH. Incubate at 60 °C.

-

Oxidative Degradation: Mix 1 part stock solution with 1 part 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store the stock solution at 60 °C.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.

-

Control: Keep a sample of the stock solution protected from light at 4 °C.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.

-

Quenching: For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. A mass spectrometer (LC-MS) is invaluable here for obtaining the mass of degradant peaks to help elucidate their structures.

-

Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each major degradant formed.

Data Presentation: Forced Degradation Summary

| Stress Condition | Time (hr) | % Parent Remaining | Major Degradant Peak(s) (% Area) | Observations / Putative ID |

| Control (4°C) | 48 | TBD | TBD | TBD |

| 0.1 N HCl, 60°C | 24 | TBD | TBD | Expected: Boc deprotection |

| 0.1 N NaOH, 60°C | 24 | TBD | TBD | TBD |

| 3% H₂O₂, RT | 24 | TBD | TBD | TBD |

| Thermal, 60°C | 48 | TBD | TBD | TBD |

| Photolytic (ICH Q1B) | - | TBD | TBD | TBD |

TBD: To Be Determined

Visualization: Forced Degradation & Analysis Workflow

Caption: ICH-guided forced degradation workflow.

Conclusion and Recommended Handling

The systematic evaluation of solubility and stability is not an academic exercise; it is a critical step in de-risking a chemical asset. Based on the hypothetical outcomes derived from its structure:

-

Solubility: The compound is expected to be poorly soluble in aqueous media. For biological assays, stock solutions in DMSO are appropriate, but care must be taken to avoid precipitation upon dilution. For synthetic applications, polar aprotic solvents (e.g., DMF, NMP) or chlorinated solvents are likely required.

-

Stability & Storage: The primary liability is the acid-labile N-Boc group. The compound must be stored in a neutral, dry environment, protected from acidic vapors. Long-term storage should be at low temperatures (e.g., -20 °C) and protected from light as a general precaution.

By executing the protocols detailed in this guide, researchers can replace these predictions with concrete data, enabling the intelligent design of synthetic routes, formulations, and handling procedures, thereby accelerating the path from discovery to application.

References

-

Title: Protective Groups in Organic Synthesis Source: Wiley URL: [Link]

-

Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Spectroscopic and Synthetic Elucidation of Boc-L-Tyrosinol(2,6-di-Cl-Bzl): A Technical Guide for Advanced Drug Development

Introduction

In the landscape of sophisticated pharmaceutical development and peptide chemistry, the use of precisely engineered amino acid derivatives is paramount. These building blocks are instrumental in constructing novel therapeutic peptides, peptidomimetics, and complex chiral molecules with tailored pharmacological profiles. Boc-L-Tyrosinol(2,6-di-Cl-Bzl), an N-terminally protected amino alcohol derived from L-tyrosine, represents a key intermediate of significant interest. The presence of the tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a variety of synthetic conditions, while the 2,6-dichlorobenzyl ether moiety on the phenolic side chain provides steric and electronic modulation, enhancing stability and influencing molecular interactions.

Synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) from Boc-L-Tyr(2,6-di-Cl-Bzl)-OH

The most direct and reliable method for the preparation of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is the reduction of the corresponding carboxylic acid, Boc-L-Tyr(2,6-di-Cl-Bzl)-OH. Among the various established methods for the reduction of N-protected amino acids, the formation of a mixed anhydride followed by reduction with sodium borohydride offers a high-yielding and chemoselective approach.[1] This method avoids the use of harsher reducing agents like lithium aluminum hydride, which can be less compatible with other functional groups.

Experimental Protocol: Mixed Anhydride Reduction

This protocol is adapted from established procedures for the reduction of N-Boc protected amino acids.[1]

Materials:

-

Boc-L-Tyr(2,6-di-Cl-Bzl)-OH

-

Ethyl chloroformate

-

N-Methylmorpholine (NMM)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH (1.0 eq) in anhydrous THF at -15 °C (ice-salt bath) under an inert atmosphere (e.g., nitrogen or argon), add N-Methylmorpholine (NMM) (1.1 eq) dropwise.

-

After stirring for 10 minutes, add ethyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -10 °C. The formation of a white precipitate (NMM·HCl) will be observed.

-

Allow the reaction to stir at -15 °C for 30 minutes to ensure the complete formation of the mixed anhydride.

-

In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2.0 eq) in deionized water.

-

Add the freshly prepared NaBH₄ solution to the mixed anhydride suspension dropwise at -15 °C. Vigorous gas evolution (hydrogen) may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Caption: Synthetic pathway for the preparation of Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the known spectra of related compounds, including Boc-L-Tyrosine and Boc-L-Tyrosinol, and established principles of spectroscopic interpretation.

Caption: Structure of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) with atom numbering for NMR assignments.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is a powerful tool for confirming the structure of the target molecule. The reduction of the carboxylic acid to a primary alcohol will result in the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the -CH₂OH group.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | d | 2H | Ar-H (ortho to -OCH₂) | Protons on the 2,6-dichlorobenzyl ring. |

| ~7.15 | t | 1H | Ar-H (para to -OCH₂) | Proton on the 2,6-dichlorobenzyl ring. |

| ~7.10 | d | 2H | Cε-H | Protons on the tyrosine ring ortho to the ether linkage. |

| ~6.90 | d | 2H | Cδ-H | Protons on the tyrosine ring meta to the ether linkage. |

| ~5.10 | s | 2H | -OCH₂Ar | Benzylic protons of the 2,6-dichlorobenzyl group. |

| ~4.80 | br d | 1H | NH | Amide proton of the Boc group, coupling to Hα. |

| ~3.90 | m | 1H | Hα | Methine proton adjacent to the nitrogen and alcohol. |

| ~3.60 | m | 2H | -CH₂OH | Diastereotopic protons of the primary alcohol. |

| ~2.80 | m | 2H | Hβ | Diastereotopic protons at the β-position. |

| ~2.00 | br s | 1H | -OH | Alcohol proton, exchangeable with D₂O. |

| 1.45 | s | 9H | -C(CH₃)₃ | Protons of the tert-butyl group of the Boc protector. |

¹³C NMR (Carbon Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide confirmation of the carbon framework. The most significant change from the starting material will be the upfield shift of the former carboxyl carbon to a signal characteristic of a primary alcohol.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156.5 | C=O (Boc) | Carbonyl carbon of the Boc protecting group. |

| ~157.0 | Cζ | Aromatic carbon of the tyrosine ring bearing the ether linkage. |

| ~136.0 | C1' | Aromatic carbon of the dichlorobenzyl ring attached to the ether. |

| ~134.0 | C2', C6' | Aromatic carbons of the dichlorobenzyl ring bearing the chlorine atoms. |

| ~130.5 | Cε | Aromatic carbons of the tyrosine ring ortho to the ether linkage. |

| ~129.0 | C4' | Aromatic carbon of the dichlorobenzyl ring para to the ether. |

| ~128.5 | C3', C5' | Aromatic carbons of the dichlorobenzyl ring meta to the ether. |

| ~115.0 | Cδ | Aromatic carbons of the tyrosine ring meta to the ether linkage. |

| ~80.0 | -C(CH₃)₃ | Quaternary carbon of the Boc group. |

| ~68.0 | -OCH₂Ar | Benzylic carbon of the 2,6-dichlorobenzyl group. |

| ~65.0 | -CH₂OH | Carbon of the primary alcohol. |

| ~55.0 | Cα | Alpha-carbon of the amino alcohol backbone. |

| ~37.0 | Cβ | Beta-carbon of the amino alcohol backbone. |

| 28.4 | -C(CH₃)₃ | Methyl carbons of the Boc group. |

MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method for this molecule.

Predicted Mass Spectrometry Data (ESI-MS):

| Ion | Calculated m/z |

| [M+H]⁺ | 426.12 |

| [M+Na]⁺ | 448.10 |

| [M-Boc+H]⁺ | 326.07 |

The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature in the mass spectrum.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The reduction of the carboxylic acid will be evident by the disappearance of the broad O-H and C=O stretching bands of the acid and the appearance of the alcohol O-H stretch.

Predicted IR Data (KBr or thin film, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3350 | Medium | N-H stretch (amide) |

| 3000-2850 | Medium | C-H stretch (aliphatic and aromatic) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1610, 1510 | Medium | C=C stretch (aromatic rings) |

| ~1250, 1170 | Strong | C-O stretch (carbamate and ether) |

| ~1050 | Medium | C-O stretch (primary alcohol) |

| ~750 | Strong | C-Cl stretch |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of Boc-L-Tyrosinol(2,6-di-Cl-Bzl). By detailing a reliable synthetic protocol and providing expert-predicted spectroscopic data, this document serves as a valuable resource for researchers in the field of drug discovery and peptide synthesis. The presented information will facilitate the unambiguous identification of this key chiral building block and support its application in the development of next-generation therapeutics. The self-validating nature of the provided protocols and the authoritative grounding of the spectroscopic predictions are intended to uphold the highest standards of scientific integrity.

References

- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.

- McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571.

- Soai, K., et al. (1984). The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. Bulletin of the Chemical Society of Japan, 57(6), 1543-1545.

- Aurelio, L., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(5), 419-422.

Sources

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) CAS number 169393-62-8

An In-Depth Technical Guide to Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

CAS Number: 169393-62-8 Molecular Formula: C₂₁H₂₅Cl₂NO₄ Molecular Weight: 442.33 g/mol

Introduction

(S)-tert-butyl (1-((2,6-dichlorobenzyl)oxy)-3-(4-hydroxyphenyl)propan-2-yl)carbamate, commonly referred to as Boc-L-Tyrosinol(2,6-di-Cl-Bzl), is a specialized chemical intermediate. Its structure, featuring a Boc-protected amine, a dichlorobenzyl ether, and a tyrosinol backbone, suggests its primary utility as a building block in complex organic synthesis. This guide aims to provide a comprehensive overview of its synthesis, characterization, and potential applications for researchers and professionals in drug development.

Physicochemical Properties

A summary of the typical physical and chemical properties for Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is provided below. These values are generally reported by suppliers and may vary slightly between batches.

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₁H₂₅Cl₂NO₄ |

| Molecular Weight | 442.33 g/mol |

| Purity (Typical) | ≥98% (often determined by HPLC) |

| Solubility | Soluble in methanol, ethanol, and DMSO |

| Storage Temperature | 2-8°C recommended for long-term stability |

Synthesis and Mechanism

The synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) involves a multi-step process starting from the readily available amino acid, L-Tyrosine. The synthetic strategy focuses on the selective protection and modification of the functional groups present in the starting material.

Synthetic Workflow Diagram

Caption: Synthetic pathway from L-Tyrosine to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Boc-L-Tyrosine

-

Reaction Setup: Suspend L-Tyrosine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Basification: Add a base such as sodium hydroxide to deprotonate the carboxylic acid and amino groups, increasing the nucleophilicity of the amine.

-

Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same organic solvent to the reaction mixture at a controlled temperature (typically 0-5°C) to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Acidify the reaction mixture to protonate the carboxylate, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated to yield Boc-L-Tyrosine.

Step 2: Synthesis of Boc-L-Tyrosinol

-

Dissolution: Dissolve the Boc-L-Tyrosine from the previous step in an anhydrous etheral solvent like tetrahydrofuran (THF).

-

Reducing Agent Preparation: In a separate flask, prepare a solution of a reducing agent. A common choice is sodium borohydride, often activated with iodine to form a more reactive borane species in situ.

-

Addition: Slowly add the Boc-L-Tyrosine solution to the reducing agent mixture at a low temperature (e.g., 0°C) to control the exothermic reaction.

-

Quenching and Workup: After the reaction is complete (monitored by TLC), carefully quench the excess reducing agent with a protic solvent like methanol or water. The product is then extracted, and the organic phase is washed, dried, and evaporated to give Boc-L-Tyrosinol.

Step 3: Synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

-

Alkylation Setup: Dissolve Boc-L-Tyrosinol in a polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, for instance, sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming a phenoxide.

-

Electrophile Addition: Introduce 2,6-dichlorobenzyl bromide to the reaction mixture. The phenoxide acts as a nucleophile, displacing the bromide in an Sₙ2 reaction (Williamson Ether Synthesis).

-

Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography on silica gel to isolate the final compound, Boc-L-Tyrosinol(2,6-di-Cl-Bzl), with high purity.

Analytical Characterization

To ensure the identity and purity of the synthesized Boc-L-Tyrosinol(2,6-di-Cl-Bzl), a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the presence of all expected protons and their chemical environments, including the aromatic protons, the Boc group, and the methylene and methine protons of the tyrosinol backbone.

-

¹³C NMR provides confirmation of the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the successful incorporation of the 2,6-dichlorobenzyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) is typically used.

Applications in Research and Development

The structural motifs within Boc-L-Tyrosinol(2,6-di-Cl-Bzl) make it a valuable intermediate in several areas of medicinal chemistry and drug discovery.

-

Peptidomimetics: The protected amino alcohol structure can be incorporated into peptide sequences to create more stable and potent peptidomimetics. The bulky and lipophilic 2,6-dichlorobenzyl group can be used to probe interactions with hydrophobic pockets in target proteins.

-

Asymmetric Synthesis: As a chiral building block, it can be used in the asymmetric synthesis of more complex molecules, where maintaining stereochemical integrity is crucial.

-

Fragment-Based Drug Discovery (FBDD): This compound can serve as a fragment for screening against biological targets. The dichlorinated aromatic ring offers a site for potential halogen bonding interactions, which is an increasingly explored strategy in drug design.

Logical Relationship Diagram for Applications

Caption: Key structural features and their corresponding applications.

Conclusion

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a well-defined chemical entity with clear applications in synthetic and medicinal chemistry. Its multi-step synthesis from L-Tyrosine is achievable through established organic chemistry methodologies. The careful application of protection, reduction, and alkylation strategies allows for the production of this valuable building block. Proper analytical characterization is paramount to ensure its quality for use in further synthetic endeavors, particularly in the development of novel therapeutic agents.

References

No public, in-depth scientific literature or patents specifically detailing the synthesis or application of CAS number 169393-62-8 were identified in the search. The synthesis and application information provided is based on established, general principles of organic chemistry and knowledge of similar compounds. The physicochemical data is aggregated from publicly available chemical supplier catalogs.

The Genesis of a Chiral Workhorse: An In-depth Technical Guide to the Discovery and History of Boc-Protected Tyrosinol Compounds

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies of N-tert-butoxycarbonyl (Boc)-protected tyrosinol compounds. As invaluable chiral building blocks, these molecules hold a significant position in the landscape of medicinal chemistry and drug development. This guide will delve into the historical context of the Boc protecting group, the evolution of amino alcohol synthesis, and provide a detailed, field-proven protocol for the preparation of N-Boc-L-tyrosinol. The narrative emphasizes the causality behind experimental choices, ensuring a blend of technical accuracy and practical insight for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Chiral Amino Alcohols and Boc Protection

In the intricate world of organic synthesis and drug design, the precise control of stereochemistry is paramount. Chiral amino alcohols, derived from readily available amino acids, serve as fundamental synthons, providing a rich source of stereochemically defined carbon frameworks.[1][2] Among these, L-tyrosinol, with its inherent chirality and versatile phenolic side chain, is a particularly valuable precursor for a myriad of complex molecular architectures, including alkaloids and peptide mimics.[2][3]

The journey from a simple amino acid to a versatile building block like tyrosinol necessitates the strategic use of protecting groups. The tert-butoxycarbonyl (Boc) group, introduced in 1957 by Frederick C. McKay and Albertson, revolutionized peptide synthesis and has since become a cornerstone of modern organic chemistry.[4] Its stability under a wide range of conditions, coupled with its facile removal under mild acidic conditions, provides the necessary orthogonality for complex, multi-step syntheses.[4][5] This guide focuses on the intersection of these two key molecular entities: the synthesis and history of Boc-protected tyrosinol.

Historical Context: A Convergence of Protective Chemistry and Synthetic Strategy

The story of Boc-protected tyrosinol is not one of a single, isolated discovery but rather the culmination of advancements in two distinct yet convergent fields: protecting group chemistry and the synthesis of chiral amino alcohols.

The Dawn of the Boc Era

Prior to the mid-20th century, the synthesis of peptides was hampered by the lack of suitable protecting groups for the amino terminus of amino acids. The available methods often required harsh deprotection conditions that could lead to racemization and unwanted side reactions. The introduction of the Boc group in 1957 was a landmark achievement, offering a robust yet gently removable shield for the amino group.[4] This innovation paved the way for more controlled and efficient peptide synthesis, including what would become known as Boc-based Solid-Phase Peptide Synthesis (SPPS).[6]

From Acid to Alcohol: The Emergence of Chiral Amino Alcohols

The reduction of natural α-amino acids to their corresponding chiral amino alcohols provided a direct route to enantiomerically pure building blocks.[1] Early methods often employed powerful and sometimes hazardous reducing agents like lithium aluminum hydride (LiAlH₄).[7] However, the quest for milder and more selective reagents led to the development of alternative procedures. A particularly significant advancement was the use of sodium borohydride (NaBH₄) to reduce activated carboxylic acid derivatives.[6] Among these, the mixed anhydride method proved to be particularly effective and reliable for the preparation of N-protected amino alcohols with high optical purity.[2]

While a singular, seminal publication detailing the first-ever synthesis of N-Boc-L-tyrosinol remains elusive in historical literature, its preparation was a logical and inevitable extension of these established methodologies. The convergence of the newly discovered Boc protecting group and the refinement of mixed anhydride reduction techniques in the late 1950s and 1960s provided the clear synthetic pathway for its creation.

Synthesis of N-Boc-L-Tyrosinol: A Technical Deep Dive

The preparation of N-Boc-L-tyrosinol is a two-step process commencing with the protection of the amino group of L-tyrosine, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: N-Boc Protection of L-Tyrosine

The introduction of the Boc group onto the amino function of L-tyrosine is a well-established and high-yielding reaction.

-

Dissolution: L-tyrosine (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water containing a suitable base, such as sodium hydroxide or sodium bicarbonate, to facilitate the deprotonation of the amino group.[5]

-

Boc Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added to the stirred solution. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Isolation: Upon completion, the reaction mixture is acidified (e.g., with citric acid) to protonate the carboxylate and any unreacted phenoxide. The product is then extracted into an organic solvent such as ethyl acetate. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield N-Boc-L-tyrosine, often as a white solid.[8]

Causality Behind Experimental Choices:

-

Solvent System: The use of a dioxane/water mixture ensures the solubility of both the amino acid and the Boc anhydride.

-

Base: The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity and facilitating the reaction with Boc₂O.

-

Acidification: Acidification during work-up is necessary to protonate the carboxylic acid, rendering the product soluble in the organic extraction solvent.

Step 2: Reduction of N-Boc-L-Tyrosine to N-Boc-L-Tyrosinol

The key transformation in the synthesis of Boc-tyrosinol is the selective reduction of the carboxylic acid moiety without affecting the Boc protecting group or the phenolic hydroxyl group. The mixed anhydride method followed by sodium borohydride reduction is a robust and widely adopted procedure for this purpose.[2]

-

Anhydride Formation: N-Boc-L-tyrosine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -15 °C. A tertiary amine base, such as N-methylmorpholine (NMM, 1.0 eq), is added, followed by the dropwise addition of a chloroformate, typically isobutyl chloroformate (1.0 eq). This in situ reaction forms a mixed carbonic-carboxylic anhydride, a highly activated intermediate.[2][9]

-

Reduction: A solution of sodium borohydride (NaBH₄, 1.5-2.0 eq) in water is then added to the reaction mixture while maintaining the low temperature. The hydride attacks the activated carbonyl of the mixed anhydride, leading to the formation of the corresponding alcohol.[9]

-

Quenching and Work-up: The reaction is quenched by the addition of a weak acid (e.g., 1 M HCl) to neutralize any excess borohydride. The product is then extracted into an organic solvent.

-

Purification: The crude product is typically purified by column chromatography on silica gel to afford pure N-Boc-L-tyrosinol.

Self-Validating System and Mechanistic Insight: